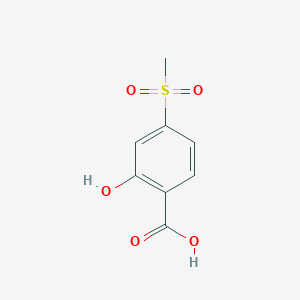
2-Hydroxy-4-(methylsulfonyl)benzoic acid
説明
“2-Hydroxy-4-(methylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C8H8O5S . It has an average mass of 216.211 Da and a monoisotopic mass of 216.009247 Da . It is a derivative of benzoic acid, which is known to have a pKa value of 3.48 and 8.36 in water and methanol at 25°C .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using its molecular formula C8H8O5S . The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“this compound” has an average mass of 216.211 Da and a monoisotopic mass of 216.009247 Da . It is a derivative of benzoic acid, which is known to have a pKa value of 3.48 and 8.36 in water and methanol at 25°C .科学的研究の応用
Synthesis and Chemical Properties
- The synthesis of 2-Nitro-4-methylsulfonyl benzoic acid, a derivative of 2-Hydroxy-4-(methylsulfonyl)benzoic acid, has been accomplished through air-nitric acid combined oxidation, achieving a notable purity and yield, showcasing the compound's potential for industrial applications due to its optimized production conditions (Ci Long-wang, 2013).
- Another study synthesized 2-nitro-4-methylsulfonyl benzoic acid from 4-methysulfonyl toluene, highlighting the method's simplicity, low production cost, and high product yield, emphasizing its economic viability and straightforward production process (Peng Jia-bin, 2010).
- A novel synthesis approach for 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride was introduced, significantly reducing costs and environmental impact, making it a sustainable option for large-scale production with high purity and yield (H. Yin, 2002).
Biological Applications and Analysis
- A study identified heteroaryl sulfonamides as new EP1 receptor selective antagonists, where analogs of a compound featuring a methylsulfonyl moiety displayed optimized antagonist activity and some exhibited in vivo activity, suggesting therapeutic potential for related compounds (A. Naganawa et al., 2006).
- The metabolic pathway of a novel antidepressant, Lu AA21004, was mapped, revealing the formation of various metabolites including a 4-hydroxy-phenyl metabolite, a sulfoxide, and a benzoic acid derivative, providing insight into the compound's biotransformation and potential implications for drug development and therapeutic monitoring (Mette G. Hvenegaard et al., 2012).
Electrochemical Studies
- The electrochemical reduction of 2-hydroxy-5-sulfophenyl-azo-benzoic acids was examined, revealing that the position of sulfo substituents and the solution's pH significantly impact these compounds' electrochemical behavior, providing valuable insights for electrochemical applications and the design of novel compounds with specific redox properties (Z. Mandić, B. Nigović, B. Šimunić, 2004).
Material Science and Polymer Applications
- Research on doping polyaniline with benzoic acid and its derivatives highlighted the potential of these compounds in modifying the electrical properties of polymers, an important insight for the development of conductive materials and electronic applications (C. A. Amarnath, S. Palaniappan, 2005).
作用機序
Mode of Action
It’s known that benzoic acid derivatives can have various interactions with their targets . More studies are required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
2-Hydroxy-4-(methylsulfonyl)benzoic acid: is a type of hydroxybenzoic acid, which are the building blocks of most phenolic compounds in foods . The biosynthesis of hydroxybenzoic acids is important for understanding the biosynthesis of individual phenolic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, it’s known that benzoic acid derivatives can be harmful to aquatic life .
特性
IUPAC Name |
2-hydroxy-4-methylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKNITYRMQWUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2580813.png)
![2-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2580816.png)
![N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2580817.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2580823.png)
![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2580824.png)
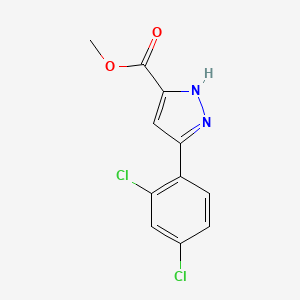
![Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate](/img/structure/B2580826.png)
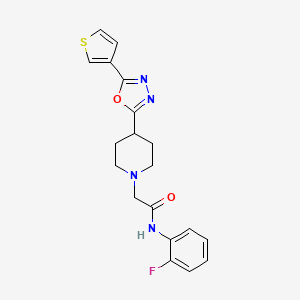
![3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2580828.png)
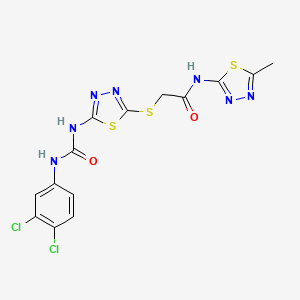
![3-{[5-(3-methylphenyl)pyrimidin-2-yl]amino}-N-propylbenzamide](/img/structure/B2580830.png)
![Ethyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2580832.png)
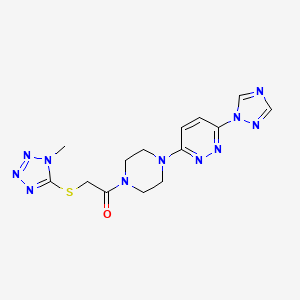
![Ethyl 1-[7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate](/img/structure/B2580836.png)